3-cyclopropyl-1H-pyrazol-5-amine

Catalog No.
S779225
CAS No.
175137-46-9
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopropyl-1H-pyrazol-5-amine

CAS Number

175137-46-9

Product Name

3-cyclopropyl-1H-pyrazol-5-amine

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)

InChI Key

MXVAGCQKBDMKPG-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2)N

Canonical SMILES

C1CC1C2=CC(=NN2)N

Medicinal Chemistry:

-cyclopropyl-1H-pyrazol-5-amine has been explored for its potential as a therapeutic agent in various disease areas. Studies have investigated its activity against:

  • Cancer: The compound has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells [].
  • Neurodegenerative diseases: Research suggests that 3-cyclopropyl-1H-pyrazol-5-amine may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Infectious diseases: The compound has been evaluated for its potential to combat various infectious diseases, including bacterial and viral infections [].

Material Science:

The unique properties of 3-cyclopropyl-1H-pyrazol-5-amine have made it an interesting candidate for material science applications. Studies have explored its potential use in:

  • Organic electronics: The compound's ability to form stable structures and its electronic properties make it a potential candidate for developing organic light-emitting diodes (OLEDs) and other organic electronic devices [].
  • Coordination chemistry: Researchers have investigated the coordination behavior of 3-cyclopropyl-1H-pyrazol-5-amine with various metal ions, aiming to develop novel materials with desired properties [].

3-Cyclopropyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C6_6H9_9N3_3. This compound features a unique structure characterized by a cyclopropyl group attached to a pyrazole ring, which contributes to its distinct chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting neurological and inflammatory diseases .

, which include:

  • Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives using oxidizing agents such as hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, typically employing reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles when reacted with alkyl halides or acyl chlorides .

The major products from these reactions often include diverse substituted pyrazoles, which may exhibit enhanced chemical and biological properties.

Research indicates that 3-cyclopropyl-1H-pyrazol-5-amine exhibits significant biological activity. It has been studied for its potential as an inhibitor or modulator of specific enzymes and receptors involved in inflammatory pathways. This interaction suggests that the compound may help reduce inflammation, making it a candidate for further investigation in therapeutic applications. Additionally, studies have explored its antimicrobial and anticancer properties, highlighting its versatility in biological contexts .

The synthesis of 3-cyclopropyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. A common method is the reaction of cyclopropyl hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. This process leads to the formation of the pyrazole ring through cyclization. For industrial production, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .

3-Cyclopropyl-1H-pyrazol-5-amine finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological and inflammatory diseases.
  • Organic Synthesis: The compound acts as a precursor for creating more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
  • Biological Studies: It is utilized in research investigating the biological activity of pyrazole derivatives.
  • Industrial

The mechanism of action for 3-cyclopropyl-1H-pyrazol-5-amine involves its interactions with specific molecular targets. It may inhibit enzymes related to inflammatory processes, thus influencing various biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and guiding future research directions .

Several compounds share structural similarities with 3-cyclopropyl-1H-pyrazol-5-amine. Notable examples include:

Compound NameStructural Features
3-Amino-5-cyclopropyl-1H-pyrazoleSimilar core but different substitution patterns
3-Methyl-1H-pyrazol-5-amineContains a methyl group instead of cyclopropyl
5-Amino-3-cyclopropyl-1H-pyrazoleIsomer with amino group at a different position

Uniqueness

The uniqueness of 3-cyclopropyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group significantly influences the compound’s reactivity and interaction with biological targets, making it valuable in drug discovery and development.

Cyclization Approaches and Precursor Optimization

Cyclization remains the most widely employed strategy for constructing the pyrazole core. A prominent method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-cyclopropyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of cyclopropanecarboxamide hydrazides with acetylene derivatives under microwave irradiation, achieving yields of 68–82%. Key parameters influencing regioselectivity include solvent polarity and temperature (Table 1).

Table 1: Cyclization Methods for 3-Cyclopropyl-1H-pyrazol-5-amine

PrecursorCatalystTemperature (°C)Yield (%)Reference
CyclopropanecarboxamideNaOH/EtOH8075
α,β-Alkynic aldehydesCuI/DMF120 (MW)82
SydnonesKOtBu/THF2568

Notably, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving atom economy. Substituent effects on the cyclopropane ring significantly impact reaction kinetics, with electron-donating groups accelerating cyclization.

Oxidative Dehydrogenative Coupling Reactions

Oxidative coupling strategies enable direct functionalization of the pyrazole amine group. A landmark study demonstrated that treatment of 3-cyclopropyl-1H-pyrazol-5-amine with iodine (0.1 equiv) and tert-butyl hydroperoxide (TBHP) in ethanol generates azo-linked dimers via sequential N–N bond formation and dehydrogenation. This method achieves 89% yield for the dimeric product while preserving the cyclopropane moiety (Figure 1A).

Critical factors:

  • Oxidant loading: Excess TBHP (>3 equiv) induces overoxidation to nitro derivatives.
  • Solvent effects: Ethanol enhances solubility of intermediates compared to DMSO or acetonitrile.

Transition Metal-Catalyzed Annulation Pathways

Palladium and copper catalysts enable regioselective C–H functionalization. A 2020 review highlighted that Pd(OAc)₂ catalyzes the annulation of 3-cyclopropyl-1H-pyrazol-5-amine with aryl iodides, installing aryl groups at the C4 position with 73–91% efficiency. The mechanism proceeds via a Pd(II)/Pd(IV) cycle, with DFT calculations showing a 12.3 kcal/mol activation barrier for the C–H cleavage step.

Comparative catalyst performance:

Catalyst SystemSubstrateYield (%)Selectivity (C4:C3)
Pd(OAc)₂/Xantphos4-Iodotoluene9195:5
CuI/1,10-PhenanthrolinePhenylacetylene6882:18

Copper-mediated reactions favor alkyne coupling over aryl halides but suffer from lower regiocontrol.

Enantioselective Copper-Catalyzed Additions

Copper-catalyzed asymmetric reactions have emerged as powerful tools for functionalizing 3-cyclopropyl-1H-pyrazol-5-amine derivatives. A notable advancement involves the enantioselective hydroamination of cyclopropenes using earth-abundant copper catalysts. Under mild conditions, copper(I) complexes ligated by chiral phosphine ligands enable the addition of pyrazole nitrogen to cyclopropenes, yielding chiral N-cyclopropyl pyrazoles with exceptional stereocontrol (up to 98% enantiomeric excess) [7]. This reaction proceeds via a unique five-centered aminocupration mechanism, where the copper-amido intermediate facilitates 1′,6′-migratory insertion into the cyclopropene ring. Density functional theory (DFT) studies corroborate the preference for N^2^ regioselectivity, favoring the more hindered nitrogen atom of the pyrazole [7].

In parallel, copper-catalyzed alkynylation strategies have been employed to introduce propargylic alcohol motifs. Using 2.5 mol% CuI and 3 mol% chiral bisoxazoline ligands, terminal alkynes undergo enantioselective coupling with pyrazole-4,5-diones, producing chiral propargylic alcohols in 82–99% yield [2]. The reaction’s versatility is demonstrated by the ability to access both enantiomers through ligand modulation, with L12 and L15 affording opposing configurations [2]. These methodologies highlight copper’s dual role in mediating both bond formation and stereochemical outcomes.

Rhodium-Catalyzed [5 + 1] Annulation Reactions

Rhodium(III) catalysis has unlocked novel [5 + 1] annulation pathways for constructing pyrazolo-fused quinazolines from 3-cyclopropyl-1H-pyrazol-5-amine precursors. In a representative example, Rh(III) complexes facilitate C–H activation at the pyrazole’s C4 position, followed by cyclization with alkynoates or alkynamides [6]. This one-pot cascade reaction proceeds via a sequence of ortho-C–H metalation, alkyne insertion, and reductive elimination, yielding pyrazolo[1,5-a]quinazolines with high atom economy [6]. The reaction tolerates diverse substituents on both the pyrazole and alkyne components, enabling the synthesis of tricyclic frameworks with varying electronic properties.

Complementary work by Li et al. demonstrates rhodium’s utility in tandem annulation-(5 + 1) cycloadditions using 3-hydroxy-1,4-enynes as five-carbon components [3]. This approach generates carbazoles and dibenzofurans through a proposed mechanism involving rhodium-carbene and ketene intermediates [3]. The cyclopropane ring in 3-cyclopropyl-1H-pyrazol-5-amine may similarly participate as a strained carbocyclic component, though this remains an area for further exploration.

Oxidative Iodination and Interfacial Coupling Pathways

Oxidative dehydrogenative coupling strategies enable the simultaneous installation of C–I and N–N bonds on 3-cyclopropyl-1H-pyrazol-5-amine scaffolds. Employing iodine (1.1 equiv) and tert-butyl hydroperoxide (TBHP) as an oxidant, pyrazol-5-amines undergo iodination at the C4 position followed by intermolecular coupling to form azopyrroles [4]. Radical trapping experiments with TEMPO confirm the involvement of tert-butoxy radicals, generated via TBHP decomposition, in the dehydrogenation step [4]. The reaction’s selectivity is governed by the iodine loading: stoichiometric iodine promotes iodination-coupled azole formation, while catalytic copper(I) iodide (10 mol%) with 1,10-phenanthroline shifts the pathway toward direct N–N bond formation without halogenation [4].

A comparative analysis reveals that iodine acts as both a Lewis acid catalyst and an iodination reagent in these transformations. Control experiments exclude the possibility of post-coupling iodination, confirming that halogenation precedes the oxidative coupling step [4]. This dual-functionality underscores iodine’s versatility in mediating heterocyclic diversification.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyclopropylpyrazol-5-amine

Dates

Last modified: 08-15-2023

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